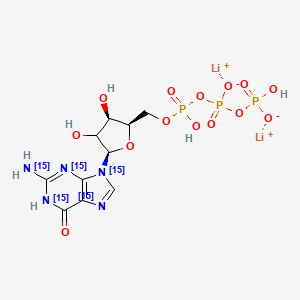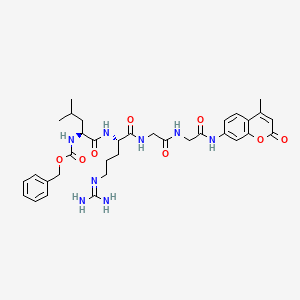
PROTAC PTPN2 degrader-2 TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC PTPN2 degrader-2 TFA is a potent degrader of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2). This compound has shown significant potential in the study of cancer and metabolic diseases due to its ability to selectively degrade PTPN2, a protein involved in various cellular processes .
Preparation Methods
The synthesis of PROTAC PTPN2 degrader-2 TFA involves multiple steps, including the introduction of specific functional groups and the formation of key intermediates. The synthetic route typically starts with the preparation of the core structure, followed by the attachment of various side chains and functional groups under controlled reaction conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
PROTAC PTPN2 degrader-2 TFA undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
PROTAC PTPN2 degrader-2 TFA has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying the degradation of specific proteins and understanding their role in various biochemical pathways.
Biology: Employed in cell biology to investigate the effects of protein degradation on cellular functions and signaling pathways.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer and metabolic disorders by targeting and degrading specific proteins involved in disease progression.
Industry: Utilized in the development of new drugs and therapeutic strategies by pharmaceutical companies .
Mechanism of Action
PROTAC PTPN2 degrader-2 TFA exerts its effects by inducing the degradation of PTPN2 through the proteasome pathway. The compound binds to PTPN2 and recruits an E3 ubiquitin ligase, which tags PTPN2 with ubiquitin molecules. This tagging marks PTPN2 for degradation by the proteasome, leading to the reduction of PTPN2 levels in the cell. This degradation process affects various molecular targets and pathways, including the JAK/STAT signaling pathway, which is involved in cell growth and immune response .
Comparison with Similar Compounds
PROTAC PTPN2 degrader-2 TFA is unique in its high selectivity and potency for degrading PTPN2. Similar compounds include:
TP1L: A selective TC-PTP degrader that also targets the JAK/STAT pathway and enhances immune response.
PVD-06: A dual-targeting degrader for PTPN1 and PTPN2, used in cancer research.
X1: Another dual-targeting degrader for PTPN1 and PTPN2, with applications in immunotherapy. These compounds share similar mechanisms of action but differ in their selectivity and specific applications
Properties
Molecular Formula |
C51H50ClF3N6O13S2 |
|---|---|
Molecular Weight |
1111.6 g/mol |
IUPAC Name |
3-(carboxymethoxy)-4-chloro-5-[3-[[(4S)-1-[[3-[[4-[1-[(3S)-2,6-dioxopiperidin-3-yl]-2-oxobenzo[cd]indol-6-yl]piperidine-1-carbonyl]amino]phenyl]methylsulfonyl]-2,2-dimethylpiperidin-4-yl]amino]phenyl]thiophene-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C49H49ClN6O11S2.C2HF3O2/c1-49(2)24-32(51-31-9-4-7-29(23-31)43-41(50)42(67-25-39(58)59)44(68-43)47(62)63)18-21-55(49)69(65,66)26-27-6-3-8-30(22-27)52-48(64)54-19-16-28(17-20-54)33-12-13-36-40-34(33)10-5-11-35(40)46(61)56(36)37-14-15-38(57)53-45(37)60;3-2(4,5)1(6)7/h3-13,22-23,28,32,37,51H,14-21,24-26H2,1-2H3,(H,52,64)(H,58,59)(H,62,63)(H,53,57,60);(H,6,7)/t32-,37-;/m0./s1 |
InChI Key |
RXQQQCZMVRJVJE-PRLOVNCOSA-N |
Isomeric SMILES |
CC1(C[C@H](CCN1S(=O)(=O)CC2=CC(=CC=C2)NC(=O)N3CCC(CC3)C4=C5C=CC=C6C5=C(C=C4)N(C6=O)[C@H]7CCC(=O)NC7=O)NC8=CC=CC(=C8)C9=C(C(=C(S9)C(=O)O)OCC(=O)O)Cl)C.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC1(CC(CCN1S(=O)(=O)CC2=CC(=CC=C2)NC(=O)N3CCC(CC3)C4=C5C=CC=C6C5=C(C=C4)N(C6=O)C7CCC(=O)NC7=O)NC8=CC=CC(=C8)C9=C(C(=C(S9)C(=O)O)OCC(=O)O)Cl)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B12385794.png)

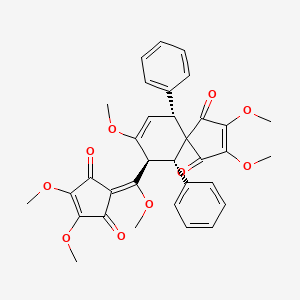
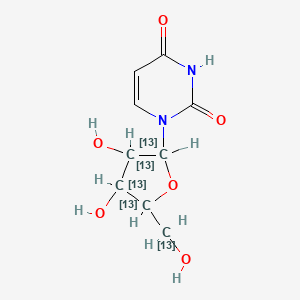
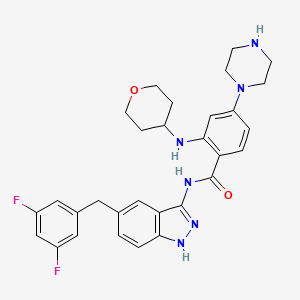
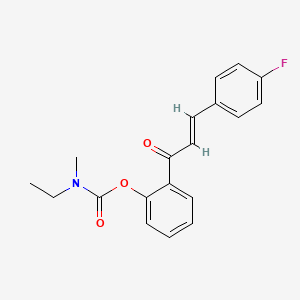
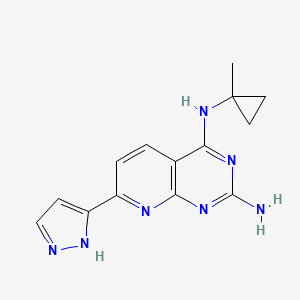
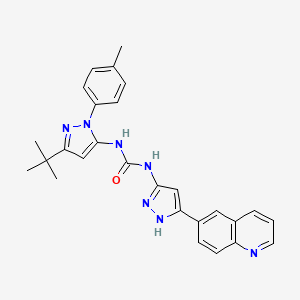

![2-[1-[[1-[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]piperidin-4-yl]methyl]piperidin-4-yl]ethyl 3-butan-2-yl-1-[1-(2-methoxy-2-oxoethyl)-6-oxopyridin-3-yl]-2-oxo-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate](/img/structure/B12385837.png)
